3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-chlorophenyl group at position 3 and a 2-(2,3-dihydroindol-1-yl)-2-oxoethyl substituent at position 1.
Synthesis routes for such compounds often involve alkylation or condensation reactions. For example, alkylation of the pyrimidine core with chloroacetamides or benzyl chlorides in the presence of potassium carbonate (as in ) is a common strategy . The indole moiety in the substituent may enhance binding to biological targets, as seen in α1-adrenergic receptor (α1AR) studies (–6).
Properties
CAS No. |
1261011-42-0 |
|---|---|
Molecular Formula |
C22H16ClN3O3S |
Molecular Weight |
437.9 |
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O3S/c23-15-5-3-6-16(12-15)26-21(28)20-18(9-11-30-20)25(22(26)29)13-19(27)24-10-8-14-4-1-2-7-17(14)24/h1-7,9,11-12H,8,10,13H2 |
InChI Key |
LIAFAHOYIHKRKZ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , commonly referred to as compound 1 , is a thieno[3,2-d]pyrimidine derivative notable for its potential biological activities. This article aims to summarize the biological activity of compound 1, focusing on its antimicrobial and anticancer properties based on various research findings.
- Molecular Formula : C22H16ClN3O3S
- Molecular Weight : 437.9 g/mol
- IUPAC Name : 3-(3-chlorophenyl)-1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione
Antimicrobial Activity
Research has indicated that compound 1 exhibits significant antimicrobial activity against various bacterial strains. The presence of the chlorophenyl group is believed to enhance its efficacy.
Table 1: Antimicrobial Efficacy of Compound 1
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 2 µg/mL |
| Vancomycin-resistant E. faecium | 4 µg/mL |
| C. auris | 16 µg/mL |
The compound's mechanism involves targeting multiple cellular processes in bacteria, which is facilitated by the electron-withdrawing nature of the chlorine substituent. This enhances the lipophilicity of the molecule, allowing better penetration into bacterial cell membranes .
Anticancer Activity
In addition to its antimicrobial properties, compound 1 has shown promising results in anticancer assays. Studies have demonstrated that it can significantly reduce the viability of various cancer cell lines.
Table 2: Anticancer Activity of Compound 1
| Cell Line | Viability (%) at 10 µM | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8 | 5 |
| A549 | 47.0 | 7 |
The anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The structure of compound 1 allows it to interact with key molecular targets involved in cell proliferation and survival.
Case Studies
Several case studies have explored the biological activity of compound 1:
- Study on Antimicrobial Resistance : A study highlighted that compound 1 was effective against strains resistant to common antibiotics like vancomycin and linezolid, suggesting its potential as a lead compound in developing new antimicrobial agents .
- Anticancer Mechanism Investigation : Another investigation focused on the mechanism by which compound 1 induces apoptosis in cancer cells. It was found to activate caspase pathways significantly, leading to programmed cell death .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Impact of Substituents on Bioactivity
- Halogenated Aromatic Groups : The 3-chlorophenyl group in the target compound may increase lipophilicity and enhance membrane permeability compared to fluorophenyl derivatives (). Chlorine’s electron-withdrawing effect could also stabilize receptor-ligand interactions, as seen in α1AR studies where chloro-substituted ligands showed higher affinity .
- Indole-Oxoethyl Moiety : The 2-(2,3-dihydroindol-1-yl)-2-oxoethyl group at position 1 likely improves binding to neurological targets, analogous to indole-containing α1AR modulators (–6). This substituent differentiates the target compound from benzyl or thiophen-ethyl analogs (–13).
- Thiazole and Thiophene Derivatives: Compounds with thiazole or thiophene rings () exhibit antimicrobial activity, suggesting that the thieno-pyrimidine core is versatile for drug design. However, the target compound’s indole group may shift its activity toward neurological targets .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows high structural similarity to ’s derivative (common indole-oxoethyl group) but lower similarity to fluorophenyl or thiazole-containing analogs. This aligns with the principle that minor substituent changes significantly alter bioactivity .
Research Findings and Implications
- Antimicrobial Potential: Analogous compounds with heterocyclic substituents (e.g., thiazole in ) demonstrate potent activity against S. aureus, suggesting the target compound could be optimized for similar applications .
- Neurological Targets : The indole moiety may confer affinity for α1AR subtypes, which regulate vascular function and are influenced by aging (). Functional assays similar to those in could validate this hypothesis.
- Synthetic Flexibility: The thieno-pyrimidine core allows diverse substitutions, enabling tailored pharmacokinetic properties. For example, chloroacetamide alkylation () could introduce polar groups to improve solubility .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves alkylation reactions of thieno[3,2-d]pyrimidine precursors. For example, 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can react with nucleophiles like thioacetamide in acetic acid to form intermediate thiazole derivatives. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF, catalyzed by potassium carbonate, yields the target compound. Reaction optimization includes controlling temperature (60–80°C) and monitoring progress via TLC .
Q. What are the optimal storage and handling conditions for this compound?
The compound should be stored at -20°C in a light-protected container to prevent photodegradation. It is stable for up to 1 year under these conditions. Dissolution requires polar aprotic solvents (e.g., DMSO, DMF) due to poor aqueous solubility. Handling should follow inert-atmosphere protocols (argon/nitrogen) to avoid hydrolysis of the oxoethyl group .
Q. How is structural purity verified during synthesis?
Purity is confirmed via HPLC (>95%) and melting point analysis . Crystallinity is assessed using single-crystal X-ray diffraction (SCXRD), with parameters such as R-factor (<0.05) and mean C–C bond length deviations (<0.005 Å) ensuring structural integrity. For example, SCXRD data for related compounds show crystallographic disorder resolved via refinement software (e.g., SHELXL) .
Q. What spectroscopic methods are critical for characterization?
1H/13C NMR and FT-IR are essential. NMR identifies substituent patterns (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm, thieno-pyrimidine carbonyl at ~170 ppm). IR confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ = 466.08) .
Q. How is solubility optimized for in vitro assays?
Solubility is enhanced using co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin complexation . Dynamic light scattering (DLS) monitors particle size (<200 nm) to ensure colloidal stability. Pre-treatment sonication (30 min, 37°C) reduces aggregation .
Advanced Research Questions
Q. How are structural ambiguities resolved in crystallographic studies?
Ambiguities arise from disordered residues (e.g., in the dihydroindole moiety). SCXRD data are refined using restraints (e.g., SIMU/DELU in SHELXL) to model thermal motion. For example, reports a disorder in the pyrrolidinyl group, resolved with a 0.5:0.5 occupancy split. Data-to-parameter ratios >14:1 ensure reliability .
Q. What strategies mitigate low yields in alkylation steps?
Low yields (~40–50%) during alkylation are improved by:
- Microwave-assisted synthesis (80°C, 30 min), enhancing reaction kinetics.
- Phase-transfer catalysts (e.g., TBAB), accelerating nucleophilic substitution.
- Post-reaction purification via silica gel chromatography (hexane:EtOAc 3:1) .
Q. How is the compound’s inhibitory activity against dihydrofolate reductase (DHFR) evaluated?
Enzyme inhibition assays use recombinant DHFR (IC50 determination via UV-Vis at 340 nm). Compound dilutions (0.1–100 µM) are incubated with NADPH and dihydrofolate. Activity is normalized to controls (methotrexate as reference). reports IC50 values <10 µM for analogous thieno-pyrimidines .
Q. What computational methods predict binding interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The thieno-pyrimidine core shows π-π stacking with DHFR’s Phe31, while the 3-chlorophenyl group occupies a hydrophobic pocket. Free energy calculations (MM-PBSA) validate binding affinity (ΔG < -8 kcal/mol) .
Q. How are data contradictions addressed in biological activity studies?
Discrepancies between in vitro and cell-based assays are resolved via:
- Metabolic stability tests (e.g., liver microsomes) to assess CYP450-mediated degradation.
- Permeability assays (Caco-2 monolayers) to identify efflux transporter interference (e.g., P-gp).
- Dose-response normalization to protein binding (equilibrium dialysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
